Cas no 62423-75-0 (Benzoic acid, 3-(2-bromo-1-oxopropyl)-)

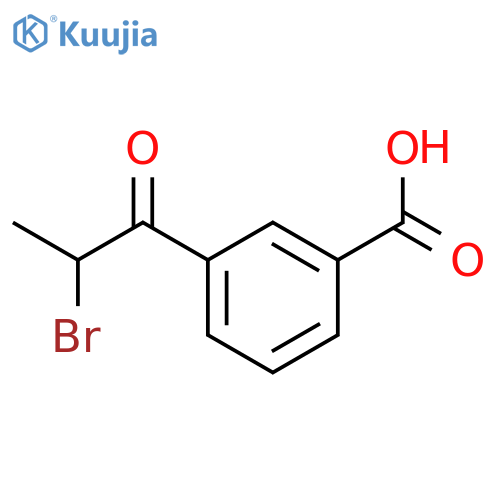

62423-75-0 structure

商品名:Benzoic acid, 3-(2-bromo-1-oxopropyl)-

Benzoic acid, 3-(2-bromo-1-oxopropyl)- 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 3-(2-bromo-1-oxopropyl)-

- 3-(2-bromopropanoyl)benzoic acid

- 62423-75-0

- DTXSID30595116

-

- インチ: InChI=1S/C10H9BrO3/c1-6(11)9(12)7-3-2-4-8(5-7)10(13)14/h2-6H,1H3,(H,13,14)

- InChIKey: RHHQMJRBXPMZAL-UHFFFAOYSA-N

- ほほえんだ: CC(C(=O)C1=CC(=CC=C1)C(=O)O)Br

計算された属性

- せいみつぶんしりょう: 255.97347

- どういたいしつりょう: 255.97351g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 240

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 54.4Ų

じっけんとくせい

- PSA: 54.37

Benzoic acid, 3-(2-bromo-1-oxopropyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013020031-1g |

2-Bromo-1-(3-carboxyphenyl)propan-1-one |

62423-75-0 | 97% | 1g |

$1579.40 | 2023-09-01 | |

| Alichem | A013020031-500mg |

2-Bromo-1-(3-carboxyphenyl)propan-1-one |

62423-75-0 | 97% | 500mg |

$823.15 | 2023-09-01 | |

| Alichem | A013020031-250mg |

2-Bromo-1-(3-carboxyphenyl)propan-1-one |

62423-75-0 | 97% | 250mg |

$489.60 | 2023-09-01 |

Benzoic acid, 3-(2-bromo-1-oxopropyl)- 関連文献

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

62423-75-0 (Benzoic acid, 3-(2-bromo-1-oxopropyl)-) 関連製品

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量